molecular formula C9H8FNO4 B2616986 Methyl 2-fluoro-5-methyl-4-nitrobenzoate CAS No. 1803736-71-1

Methyl 2-fluoro-5-methyl-4-nitrobenzoate

Cat. No.: B2616986
CAS No.: 1803736-71-1
M. Wt: 213.164
InChI Key: YOUBAPROZAANKV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom, a methyl group, and a nitro group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-methyl-4-nitrobenzoate can be synthesized through the esterification of 2-fluoro-5-methyl-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to maximize yield and efficiency. The use of automated systems for temperature and pressure control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydride.

    Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products

    Reduction: 2-fluoro-5-methyl-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-fluoro-5-methyl-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-5-methyl-4-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-methyl-4-nitrobenzoate depends on its application. In biochemical assays, it may act as a substrate or inhibitor of specific enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-nitrobenzoate
  • Methyl 2-fluoro-4-nitrobenzoate
  • Methyl 2-chloro-5-nitrobenzoate

Uniqueness

Methyl 2-fluoro-5-methyl-4-nitrobenzoate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents can result in distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-fluoro-5-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(9(12)15-2)7(10)4-8(5)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUBAPROZAANKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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